molecular formula C22H23N3O2 B2503697 N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide CAS No. 950648-25-6

N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide

Cat. No.: B2503697
CAS No.: 950648-25-6
M. Wt: 361.445
InChI Key: VLBNFXCOVKQSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Naphthalen-1-ylmethyl Intermediate: This step involves the alkylation of naphthalene with a suitable alkylating agent to form the naphthalen-1-ylmethyl intermediate.

    Synthesis of the Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate reagent to introduce the oxy group at the 4-position.

    Coupling Reaction: The naphthalen-1-ylmethyl intermediate is then coupled with the pyridin-4-yloxy intermediate under suitable conditions to form the desired compound.

    Final Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-ylmethyl)-4-(pyridin-3-yloxy)piperidine-1-carboxamide
  • N-(naphthalen-2-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide
  • N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-sulfonamide

Uniqueness

N-(naphthalen-1-ylmethyl)-4-(pyridin-4-yloxy)piperidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-(naphthalen-1-ylmethyl)-4-pyridin-4-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(24-16-18-6-3-5-17-4-1-2-7-21(17)18)25-14-10-20(11-15-25)27-19-8-12-23-13-9-19/h1-9,12-13,20H,10-11,14-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBNFXCOVKQSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.